3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol

Description

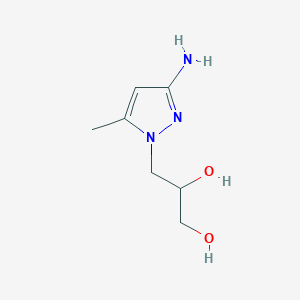

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol is a diol derivative featuring a substituted pyrazole ring at the 3-position of the propane-1,2-diol backbone. The pyrazole moiety contains an amino group at position 3 and a methyl group at position 5, introducing both hydrogen-bonding capability and steric bulk.

Properties

Molecular Formula |

C7H13N3O2 |

|---|---|

Molecular Weight |

171.20 g/mol |

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)propane-1,2-diol |

InChI |

InChI=1S/C7H13N3O2/c1-5-2-7(8)9-10(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3,(H2,8,9) |

InChI Key |

WWTPIPWLPRIHBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(CO)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

Amination: The introduction of the amino group at the 3-position can be achieved through nucleophilic substitution reactions. For example, 3,5-dimethylpyrazole can be treated with ammonia or an amine under suitable conditions to yield 3-amino-5-methylpyrazole.

Attachment of the Propane-1,2-diol Moiety: The final step involves the attachment of the propane-1,2-diol moiety to the pyrazole ring. This can be accomplished through a nucleophilic substitution reaction where 3-amino-5-methylpyrazole reacts with an appropriate diol derivative, such as epichlorohydrin, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The amino group can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups or the amino group are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and antimicrobial properties.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The propane-1,2-diol scaffold is versatile, with substituents dictating physical, chemical, and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Propane-1,2-diol Derivatives

Calculated based on IUPAC name.

*Depends on substituent position (e.g., para-methoxy groups favor solid states).

Key Observations:

- Steric Effects : The methyl group on the pyrazole introduces steric hindrance, which may reduce crystallization tendencies compared to naphthyloxy derivatives .

- Biological Relevance : Pyrazole derivatives (e.g., triazoles in –8) show anticancer activity, suggesting the target compound could serve as a pharmacophore .

Physicochemical Properties

- Melting Point/Solubility: Alkoxy diols (e.g., 3-(pentyloxy)propane-1,2-diol) are typically oils, while aryloxy derivatives (e.g., naphthyloxy) form solids due to aromatic stacking . The target compound’s amino group may elevate its melting point via intermolecular H-bonding.

- Chirality : Propane-1,2-diol derivatives are chiral if substituents create asymmetry. The naphthyloxy analog achieves 99.5% enantiomeric excess (ee) in enantioseparation, suggesting the target compound could also exhibit chirality if synthesized asymmetrically .

Biological Activity

3-(3-amino-5-methyl-1H-pyrazol-1-yl)propane-1,2-diol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial and antifungal effects, as well as its mechanisms of action.

- Molecular Formula : CHNO

- Molecular Weight : 171.20 g/mol

- CAS Number : 1697496-31-3

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, compounds with structural similarities to this compound have shown effectiveness against various bacterial strains.

Case Study:

In vitro tests demonstrated that related pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.0195 | Bacillus mycoides |

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. Compounds similar to this compound were found to inhibit the growth of Candida albicans and other fungal strains.

Research Findings:

A study reported that certain pyrazole derivatives exhibited antifungal activity with MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL against C. albicans and Fusarium oxysporum .

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound D | 0.0048 | C. albicans |

| Compound E | 0.039 | Fusarium oxysporum |

The antibacterial and antifungal activities of pyrazole derivatives are thought to arise from their ability to disrupt microbial cell membranes and interfere with metabolic pathways essential for microbial survival.

Membrane Disruption

Recent research has identified that the lipophilic nature of certain pyrazole compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell lysis . This mechanism is crucial for the observed efficacy against resistant strains.

Inhibition of Enzymatic Activity

Some studies suggest that these compounds may inhibit specific enzymes involved in cell wall synthesis or metabolic processes within bacteria and fungi, further contributing to their antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.